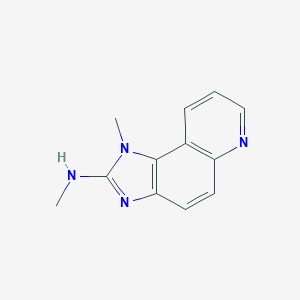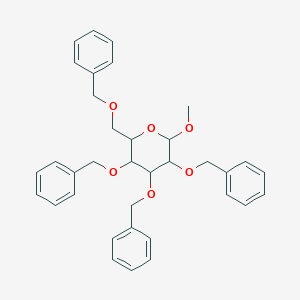
对硝基苯基β-D-乳糖吡喃糖苷
描述
P-Nitrophenyl beta-D-lactopyranoside (PNPB) is a synthetic compound that is used in various scientific research applications. It is a colorless crystalline solid that is soluble in water and ethanol. It is a simple sugar derivative that is widely used in biochemical assays. PNPB is a valuable tool for scientists to study the biochemical and physiological effects of a variety of molecules.
科学研究应用
测定β-乳糖酶活性
对硝基苯基β-D-乳糖吡喃糖苷常被用作测定β-乳糖酶活性的底物 . β-乳糖酶是一种催化β-乳糖水解成单糖的酶。使用对硝基苯基β-D-乳糖吡喃糖苷,研究人员可以测量这种酶的活性。
研究β-葡萄糖苷酶的底物特异性
该化合物还用于确定来自德巴利霉菌的β-葡萄糖苷酶的底物特异性 . β-葡萄糖苷酶是一种催化β-D-葡萄糖苷和寡糖中末端非还原性残基的糖苷键水解的酶,释放葡萄糖。
用作显色底物
对硝基苯基β-D-乳糖吡喃糖苷是一种显色底物,用于测量β-葡萄糖苷酶活性 . 当β-葡萄糖苷酶作用于该底物时,会释放出一种黄色产物,可以通过分光光度法进行定量。
生化酶分析
该化合物用于生化酶分析 . 这些分析是用于测量酶活性的分析程序。使用对硝基苯基β-D-乳糖吡喃糖苷可以对酶活性进行定量。
体外诊断分析
对硝基苯基β-D-乳糖吡喃糖苷用于体外诊断分析 . 体外诊断是指对从人体中采集的血液或组织等样本进行的检测。该化合物可用于测量酶活性的检测。
生化研究
在生化领域,对硝基苯基β-D-乳糖吡喃糖苷在研究酶活性方面起着至关重要的作用 . 它被用于各种研究中,以了解酶的功能和行为。
作用机制
Target of Action
P-Nitrophenyl beta-D-lactopyranoside primarily targets enzymes such as β-lactosidase and β-glucosidase . These enzymes play a crucial role in the hydrolysis of lactose and glucosides respectively, which are essential processes in various metabolic pathways.
Mode of Action
P-Nitrophenyl beta-D-lactopyranoside acts as a substrate for the aforementioned enzymes . When these enzymes act on P-Nitrophenyl beta-D-lactopyranoside, they cleave the compound, leading to the release of p-nitrophenol. The release of p-nitrophenol can be monitored as it absorbs light at 405 nm, providing a convenient way to measure the activity of the enzymes .
Biochemical Pathways
The primary biochemical pathway affected by P-Nitrophenyl beta-D-lactopyranoside is the lactose and glucoside hydrolysis pathway . By acting as a substrate for β-lactosidase and β-glucosidase, P-Nitrophenyl beta-D-lactopyranoside plays a role in the breakdown of lactose and glucosides. This can have downstream effects on various metabolic processes that depend on these compounds.
Result of Action
The action of P-Nitrophenyl beta-D-lactopyranoside results in the cleavage of the compound and the release of p-nitrophenol . This can be used to measure the activity of β-lactosidase and β-glucosidase. At the molecular level, this provides insight into the function and activity of these enzymes. At the cellular level, it can influence processes that depend on the hydrolysis of lactose and glucosides.
Action Environment
The action, efficacy, and stability of P-Nitrophenyl beta-D-lactopyranoside can be influenced by various environmental factors. For example, factors such as pH and temperature can affect enzyme activity and thus the rate at which P-Nitrophenyl beta-D-lactopyranoside is cleaved. Moreover, the compound should be stored at low temperatures (around 0-8°C) to maintain its stability .
安全和危害
生化分析
Biochemical Properties
P-Nitrophenyl beta-D-lactopyranoside plays a crucial role in biochemical reactions as a substrate for beta-glycosidases, including beta-lactosidase and beta-glucosidase. When hydrolyzed by these enzymes, it releases p-nitrophenol, which can be quantitatively measured due to its yellow color. This property makes P-Nitrophenyl beta-D-lactopyranoside an excellent tool for enzyme assays and activity measurements . Additionally, it interacts with cellobiohydrolase, further demonstrating its versatility as a substrate in enzymatic studies .
Cellular Effects
P-Nitrophenyl beta-D-lactopyranoside influences various cellular processes by serving as a substrate for enzymes involved in carbohydrate metabolism. Its hydrolysis by beta-glycosidases can impact cell signaling pathways, gene expression, and cellular metabolism. The release of p-nitrophenol upon hydrolysis can be used to monitor enzyme activity and study the effects of enzyme inhibitors or activators on cellular functions .
Molecular Mechanism
The molecular mechanism of P-Nitrophenyl beta-D-lactopyranoside involves its hydrolysis by beta-glycosidases. The compound binds to the active site of the enzyme, where it undergoes cleavage of the glycosidic bond, resulting in the release of p-nitrophenol and beta-D-lactopyranose. This reaction is essential for studying enzyme kinetics and understanding the catalytic mechanisms of beta-glycosidases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of P-Nitrophenyl beta-D-lactopyranoside can change over time due to its stability and degradation. The compound is generally stable when stored at low temperatures, such as -20°C . Prolonged exposure to higher temperatures or light can lead to degradation, affecting its efficacy in enzymatic assays. Long-term studies have shown that the compound remains effective for enzyme activity measurements when stored and handled properly .
Dosage Effects in Animal Models
The effects of P-Nitrophenyl beta-D-lactopyranoside in animal models vary with different dosages. At low doses, the compound is typically well-tolerated and can be used to study enzyme activity in vivo. At high doses, it may exhibit toxic or adverse effects, including potential reproductive toxicity . It is essential to determine the appropriate dosage to avoid threshold effects and ensure accurate experimental results.
Metabolic Pathways
P-Nitrophenyl beta-D-lactopyranoside is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes such as beta-glycosidases, which catalyze the hydrolysis of the glycosidic bond, releasing p-nitrophenol and beta-D-lactopyranose. This reaction is crucial for studying the metabolic flux and the role of beta-glycosidases in carbohydrate metabolism .
Transport and Distribution
Within cells and tissues, P-Nitrophenyl beta-D-lactopyranoside is transported and distributed based on its interactions with transporters and binding proteins. The compound’s solubility in water facilitates its uptake and distribution in cellular environments. Its localization and accumulation can be influenced by the presence of specific transporters and binding proteins that mediate its transport across cellular membranes .
Subcellular Localization
The subcellular localization of P-Nitrophenyl beta-D-lactopyranoside is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its enzymatic activity. Understanding its subcellular localization is essential for studying its role in cellular processes and enzyme kinetics .
属性
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYJZWFYUSNIPN-MUKCROHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001310117 | |
| Record name | p-Nitrophenyl β-D-lactoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001310117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4419-94-7 | |
| Record name | p-Nitrophenyl β-D-lactoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4419-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Nitrophenyl β-D-lactoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001310117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does the addition of a sugar moiety affect the permeability of a compound through the human erythrocyte membrane?
A1: Research suggests that glycosylation significantly impacts a compound's ability to permeate the human erythrocyte membrane. Studies comparing various glycosides, including P-Nitrophenyl β-D-lactopyranoside, to their corresponding aglycons (the compound without the sugar) found that glycosides permeate at a slower rate. [, ] This implies that the presence of the sugar molecule hinders the compound's passage through the membrane. Furthermore, glycosides containing a disaccharide were unable to permeate the erythrocyte membrane, highlighting a potential size-exclusion effect. [, ] This suggests that modifying drugs by adding disaccharides could be a strategy to reduce their leakage through erythrocyte membranes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B13709.png)



![3-Methyl-2-methylaminoimidazo[4,5-F]quinoline](/img/structure/B13716.png)






![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13747.png)